

# Application Notes: PR-104 in Combination with Gemcitabine and Docetaxel

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## Compound of Interest

Compound Name: Anticancer agent 104

Cat. No.: B12392140

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## Introduction

PR-104 is a novel, water-soluble phosphate ester "pre-prodrug" designed for cancer therapy.[1] [2] Upon systemic administration, it is rapidly converted by phosphatases to its active alcohol form, PR-104A.[3][4] The therapeutic strategy of PR-104 hinges on its selective activation within the hypoxic microenvironments characteristic of solid tumors.[1] In these low-oxygen conditions, PR-104A is reduced to its cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which act as potent DNA cross-linking agents, inducing cell cycle arrest and apoptosis. This hypoxia-selective activation allows for targeted killing of tumor cells while sparing well-oxygenated normal tissues.

Conventional chemotherapeutic agents such as gemcitabine and docetaxel are most effective against rapidly proliferating cells, which are typically located in well-oxygenated (normoxic) regions of a tumor. Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to "masked chain termination" and apoptosis. Docetaxel, a member of the taxane family, disrupts microtubule function, leading to cell-cycle arrest in the G2/M phase and subsequent cell death.

The combination of PR-104 with agents like gemcitabine or docetaxel is based on the principle of complementary tumor coverage. PR-104 targets the otherwise treatment-resistant hypoxic cell population, while gemcitabine or docetaxel targets the actively dividing normoxic cells. Preclinical studies have demonstrated that this complementary action can lead to greater than additive antitumor activity.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of PR-104 in combination with gemcitabine and docetaxel.

Table 1: Preclinical Antitumor Activity of PR-104 Combinations

Combination	Tumor Model	Outcome	Citation
PR-104 + Gemcitabine	Panc-01 pancreatic cancer xenograft	Greater than additive antitumor activity	

| PR-104 + Docetaxel | 22RV1 prostate cancer xenograft | Greater than additive antitumor activity | |

Table 2: Clinical Data from Phase Ib Trial (NCT00459836) - PR-104 in Combination with Gemcitabine or Docetaxel

Combination Group	PR-104 Dose	Partner Drug & Dose	G-CSF Support	Maximum Tolerated Dose (MTD) of PR-104	Dose-Limiting Toxicities (DLTs)
A	140 - 275 mg/m <sup>2</sup>	Gemcitabine 800 mg/m <sup>2</sup> (Days 1, 8)	No	140 mg/m <sup>2</sup>	Grade 4 Thrombocytopenia.
B	140 - 275 mg/m <sup>2</sup>	Docetaxel 60 mg/m <sup>2</sup> (Day 1)	No	200 mg/m <sup>2</sup>	Thrombocytopenia, Neutropenic Fever, Fatigue.
C	275 - 1100 mg/m <sup>2</sup>	Docetaxel 60 mg/m <sup>2</sup> (Day 1)	Yes	770 mg/m <sup>2</sup>	Grade 4 Thrombocytopenia, Grade 3 Fatigue.

| D | 770 mg/m<sup>2</sup> | Docetaxel 75 mg/m<sup>2</sup> (Day 1) | Yes | ≥770 mg/m<sup>2</sup> | No DLTs observed at this dose. |

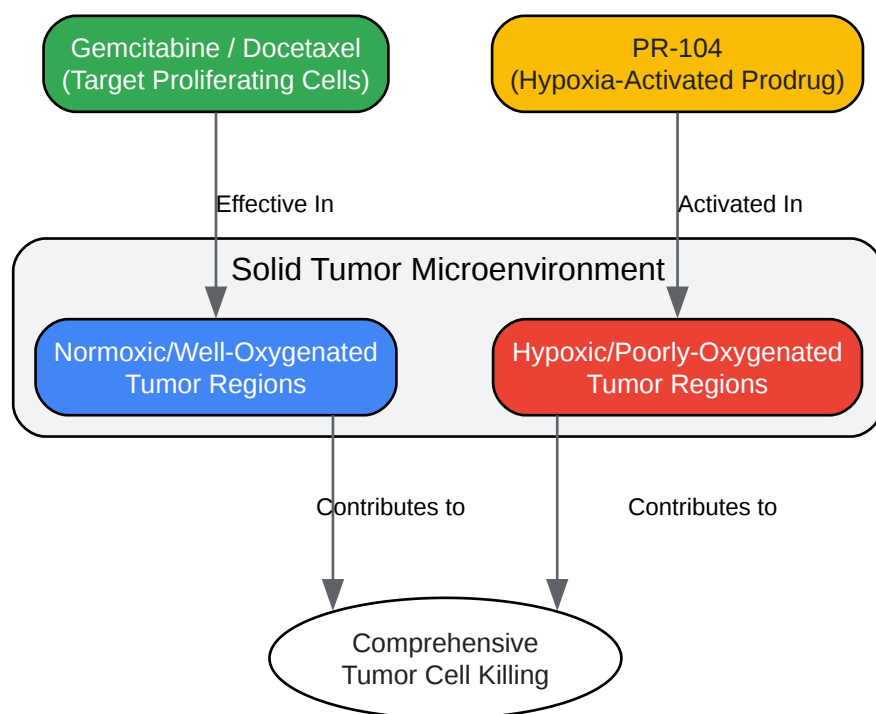
Table 3: Patient Response in Phase Ib Combination Trial

Response Type	Number of Patients	Tumor Types	Citation
Partial Response	4	Nasopharyngeal, Head & Neck, and others.	

| Stable Disease (≥6 cycles) | 10 | Including 5 with Non-Small Cell Lung Cancer (NSCLC). ||

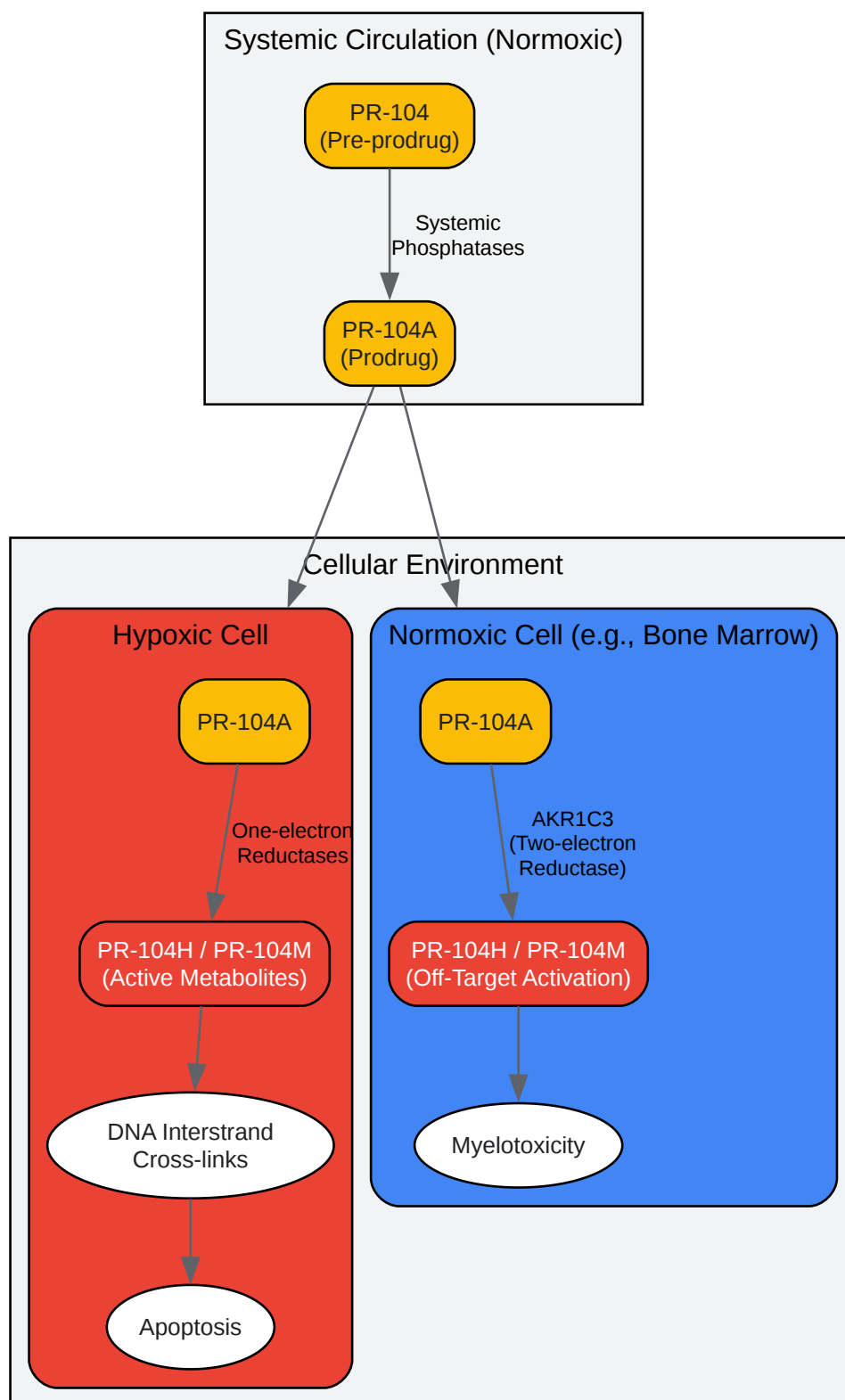
## Visualized Mechanisms and Workflows

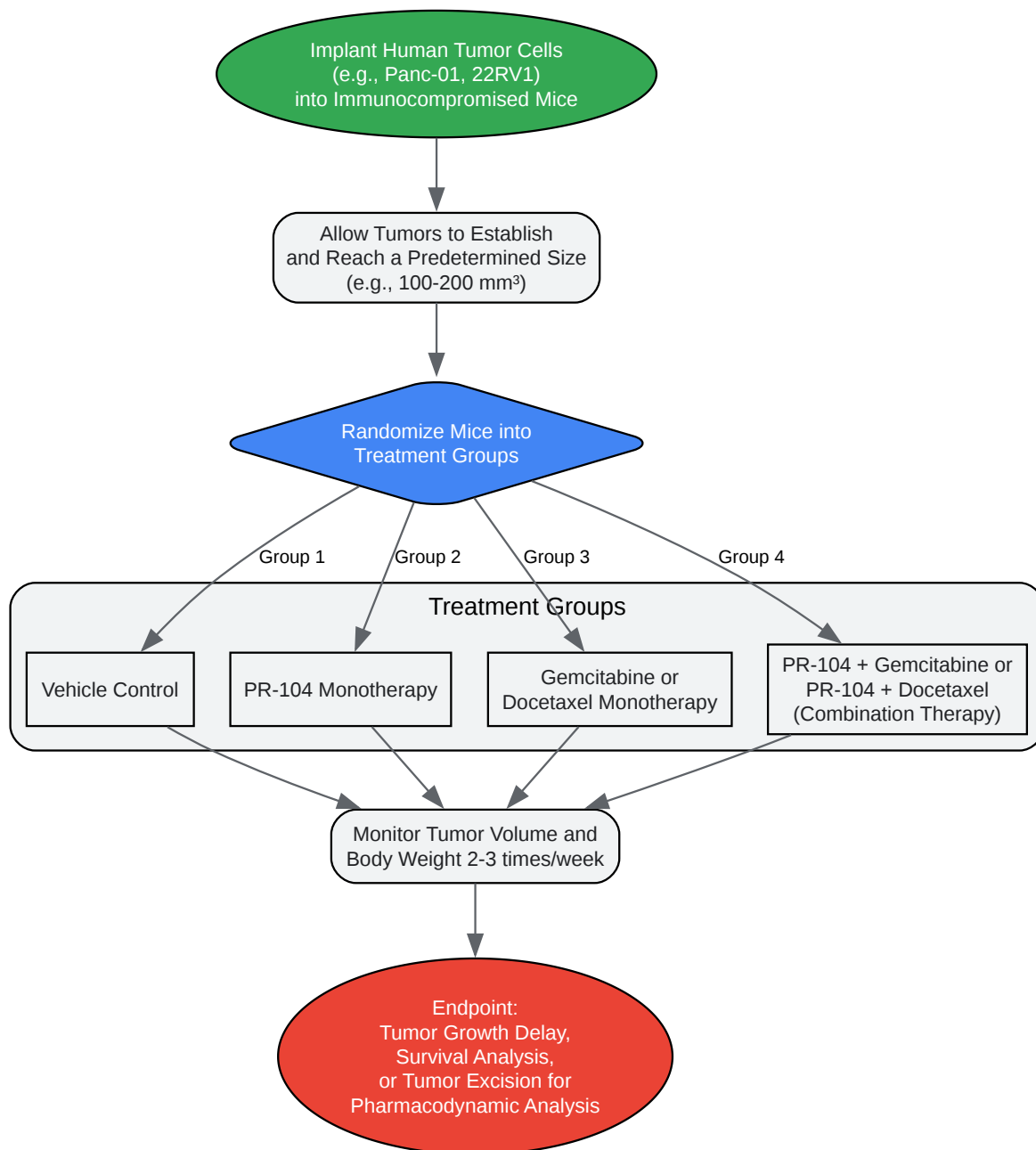
The following diagrams illustrate the key mechanisms and experimental processes involved in the evaluation of PR-104 combination therapy.



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Caption: Rationale for combining PR-104 with conventional chemotherapy.





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